REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11](/[CH:12]=C/C2C=CC=CC=2)=[N:10][C:9]2[NH:8][C:7](=[O:20])[CH2:6][O:5][C:4]=2[CH:3]=1.CSC.CN(C=[O:28])C>CO>[Cl:1][C:2]1[C:11]([CH:12]=[O:28])=[N:10][C:9]2[NH:8][C:7](=[O:20])[CH2:6][O:5][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2OCC(NC2N=C1\C=C\C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ozone was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
the excess ozone was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling oxygen through the solution for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at −78° C. for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with Et2O (150 mL)
|
Type
|
WASH
|
Details
|
The collected solid was washed with additional Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2OCC(NC2N=C1C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |